Cas no 1336213-18-3 ((2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine)

(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine is a chiral amine derivative featuring a benzofuran scaffold, which imparts unique steric and electronic properties. The compound's stereochemistry at the 2-position enhances selectivity in synthetic and pharmacological applications. Its structural framework combines the rigidity of the benzofuran ring with the flexibility of an amine side chain, making it a versatile intermediate in organic synthesis and medicinal chemistry. The methyl substitution at the 3-position further modulates reactivity and stability. This compound is particularly valuable for asymmetric synthesis and as a building block in the development of bioactive molecules, owing to its well-defined configuration and functional group compatibility.
(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine structure
1336213-18-3 structure
Product name:(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine
CAS No:1336213-18-3
MF:C12H15NO
MW:189.253603219986
CID:5851085
PubChem ID:95421821

(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine
    • 1336213-18-3
    • EN300-1799876
    • Inchi: 1S/C12H15NO/c1-8(13)7-12-9(2)10-5-3-4-6-11(10)14-12/h3-6,8H,7,13H2,1-2H3/t8-/m1/s1
    • InChI Key: GNGVBGRAOVVRBM-MRVPVSSYSA-N
    • SMILES: O1C2C=CC=CC=2C(C)=C1C[C@@H](C)N

Computed Properties

  • Exact Mass: 189.115364102g/mol
  • Monoisotopic Mass: 189.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2Ų
  • XLogP3: 2.5

(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1799876-2.5g
(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine
1336213-18-3
2.5g
$4495.0 2023-09-19
Enamine
EN300-1799876-10.0g
(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine
1336213-18-3
10g
$9859.0 2023-06-02
Enamine
EN300-1799876-0.05g
(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine
1336213-18-3
0.05g
$1927.0 2023-09-19
Enamine
EN300-1799876-0.5g
(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine
1336213-18-3
0.5g
$2202.0 2023-09-19
Enamine
EN300-1799876-1g
(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine
1336213-18-3
1g
$2294.0 2023-09-19
Enamine
EN300-1799876-5g
(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine
1336213-18-3
5g
$6650.0 2023-09-19
Enamine
EN300-1799876-0.1g
(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine
1336213-18-3
0.1g
$2019.0 2023-09-19
Enamine
EN300-1799876-0.25g
(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine
1336213-18-3
0.25g
$2110.0 2023-09-19
Enamine
EN300-1799876-5.0g
(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine
1336213-18-3
5g
$6650.0 2023-06-02
Enamine
EN300-1799876-1.0g
(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine
1336213-18-3
1g
$2294.0 2023-06-02

(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine Related Literature

Additional information on (2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine

Introduction to (2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine (CAS No. 1336213-18-3)

(2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine, also known by its CAS number 1336213-18-3, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzofuran moiety and a chiral center at the propan-2-amine group. The chiral nature of this molecule makes it particularly interesting for the development of enantiomerically pure drugs, which can exhibit distinct pharmacological properties compared to their racemic counterparts.

The benzofuran scaffold is a privileged structure in medicinal chemistry, often found in compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the 3-methyl substituent on the benzofuran ring further modulates the compound's physicochemical properties and biological activity. The propan-2-amine group, on the other hand, provides a flexible amine functionality that can participate in various intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for receptor binding and biological activity.

Recent studies have highlighted the potential of (2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The researchers found that the compound selectively targets specific signaling pathways involved in inflammation, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In another study published in the European Journal of Medicinal Chemistry in 2020, (2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine was evaluated for its antiviral properties against several RNA viruses, including influenza A virus and SARS-CoV-2. The results showed that the compound effectively inhibited viral replication by interfering with viral entry and replication processes. This finding suggests that (2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine could be developed into a broad-spectrum antiviral agent with potential applications in treating viral infections.

The pharmacokinetic profile of (2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine has also been extensively studied. Research conducted by a team at the University of California demonstrated that the compound exhibits favorable oral bioavailability and good tissue distribution. These properties are essential for ensuring that the drug reaches its target site in sufficient concentrations to exert its therapeutic effects. Additionally, the compound showed low toxicity in preclinical studies, further supporting its potential as a safe and effective therapeutic agent.

The synthetic route to (2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-amine has been optimized to achieve high yields and enantiomeric purity. A key step in the synthesis involves asymmetric catalytic hydrogenation to introduce chirality at the propan-2-amino position. This method ensures that the desired enantiomer is produced with high selectivity, which is crucial for pharmaceutical applications where enantiomeric purity is essential for safety and efficacy.

In conclusion, (2R)-1-(3-methyl-1-benzofuran-2-yl)propan-2-am ine (CAS No. 1336213-18-3) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features, coupled with its favorable pharmacological properties, make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to uncover additional biological activities and optimize its use in clinical settings.

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